(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone
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Description
Molecular Structure Analysis
The molecular formula of this compound is C15H16FN3OS . The exact mass is 305.09981148 g/mol and the molecular weight is 305.4 g/mol . The compound has a complexity of 412 .Physical and Chemical Properties Analysis
This compound has a topological polar surface area of 64.7 Ų . It has 0 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has 2 rotatable bonds .Scientific Research Applications
Synthesis and Structural Exploration
A study by Prasad et al. focused on the synthesis, structural exploration, and Hirshfeld surface analysis of a novel bioactive heterocycle closely related to the compound . The research evaluated its antiproliferative activity and characterized its structure using various spectroscopic methods. The compound crystallized in the monoclinic crystal system and demonstrated stability through inter and intra-molecular hydrogen bonds. Hirshfeld surface analysis further analyzed the intermolecular interactions present in the crystal's solid state (Prasad et al., 2018).
Anticonvulsant Agents
Malik and Khan synthesized a series of novel derivatives incorporating the benzo[d]isoxazol-3-yl) pyrrolidin-1-yl)methanone framework. These compounds were evaluated for their anticonvulsant activities, demonstrating significant potential. One compound, in particular, showed potent activity with a high protective index, suggesting a promising avenue for developing new sodium channel blockers and anticonvulsant agents (Malik & Khan, 2014).
Antimicrobial Activity
Patel et al. explored the synthesis and antimicrobial activity of new pyridine derivatives, including compounds structurally related to (4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone. These compounds showed variable and modest activity against bacterial and fungal strains, highlighting the chemical's potential in developing new antimicrobial agents (Patel et al., 2011).
Anti-Mycobacterial Chemotypes
Pancholia et al. identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffold as a new anti-mycobacterial chemotype. The study synthesized and evaluated a diverse set of compounds for their anti-tubercular activity, revealing several compounds with promising MIC values in the low micromolar range. This research provides a foundation for developing new anti-mycobacterial agents (Pancholia et al., 2016).
Properties
IUPAC Name |
[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O2S/c1-10-8-13(23-19-10)15(22)20-4-6-21(7-5-20)16-18-12-3-2-11(17)9-14(12)24-16/h2-3,8-9H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWRHABXRJJSHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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